molecular formula C16H9Cl2F B11839299 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene

1-(2,5-Dichlorophenyl)-5-fluoronaphthalene

Cat. No.: B11839299
M. Wt: 291.1 g/mol
InChI Key: XLYSPITYGWLECM-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-5-fluoronaphthalene is an aromatic compound that features a naphthalene core substituted with a 2,5-dichlorophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-5-fluoronaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted naphthalene derivatives, while oxidation can produce naphthoquinones.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-5-fluoronaphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.

    Industry: Used in the development of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-5-fluoronaphthalene involves its interaction with various molecular targets. The presence of halogen atoms can influence its binding affinity to certain enzymes or receptors, potentially affecting biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dichlorophenyl)-2-indolinone
  • 5-(2,5-Dichlorophenyl)-2-furoic acid
  • 1-(2,5-Dichlorophenyl)biguanide hydrochloride

Uniqueness

1-(2,5-Dichlorophenyl)-5-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific interactions with other molecules are required.

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-5-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-10-7-8-15(18)14(9-10)12-3-1-5-13-11(12)4-2-6-16(13)19/h1-9H

InChI Key

XLYSPITYGWLECM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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